Zeniplatin
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Overview
Description
Mechanism of Action
Target of Action
Zeniplatin primarily targets DNA . DNA is the genetic material that carries the instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses. It is the primary target for many anticancer drugs, including platinum-based drugs like this compound .
Mode of Action
This compound is classified as a DNA inhibitor and DNA alkylating agent . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death. They can 1) transfer alkyl groups to the DNA molecule, causing DNA strands to cross-link
Biochemical Analysis
Biochemical Properties
Zeniplatin interacts with various biomolecules in the body. It forms covalent bonds with the DNA molecule, causing DNA damage and triggering cell death .
Cellular Effects
This compound has been observed to cause dose-related leukopenia and neutropenia, with the lowest point usually observed between 1 and 2 weeks after therapy . It also induces nausea and vomiting, but does not cause significant neurological or auditory toxicity .
Molecular Mechanism
Like other platinum compounds, it is believed to exert its effects at the molecular level by forming covalent bonds with DNA, causing DNA damage and triggering apoptosis .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in clinical trials. For example, the creatinine clearance decreased by a mean of 40% after 2 cycles of therapy at a dose of 145 mg/m2
Dosage Effects in Animal Models
In animal models, this compound was found to be less myelosuppressive and nephrotoxic than cisplatin at therapeutic dosage
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeniplatin is synthesized through a multi-step process:
Reduction of 2,2-dibromomethyl-1,3-propanediol: This compound is reduced using sodium azide to obtain 2,2-diamine methyl-1,3-propanediol.
Formation of Platinum Complex: The diamine is then reacted with potassium chloroplatinate and silver cyclobutane-1,1-dicarboxylate to form the final product
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the formation of the desired platinum complex .
Chemical Reactions Analysis
Types of Reactions: Zeniplatin undergoes various chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the cyclobutanedicarboxylato ligand is replaced by other ligands.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like chloride ions or other nucleophiles under mild conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various platinum complexes with different ligands .
Scientific Research Applications
Zeniplatin has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study platinum-based coordination chemistry and reaction mechanisms.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Primarily researched for its anticancer properties, showing activity against various tumors, including ovarian, melanoma, and renal cancers .
Comparison with Similar Compounds
Cisplatin: The first-generation platinum-based drug, known for its efficacy but also for its significant nephrotoxicity and other side effects.
Carboplatin: A second-generation drug with reduced nephrotoxicity compared to cisplatin but still associated with myelosuppression
Uniqueness of Zeniplatin:
Water Solubility: this compound is more water-soluble than both cisplatin and carboplatin, which can improve its pharmacokinetic profile.
Reduced Toxicity: Preclinical studies suggest that this compound has a lower incidence of nephrotoxicity and myelosuppression compared to its predecessors
This compound represents a promising advancement in the field of platinum-based chemotherapy, offering potential benefits in terms of efficacy and safety.
Properties
CAS No. |
111490-36-9 |
---|---|
Molecular Formula |
C11H18N2O6Pt |
Molecular Weight |
469.35 g/mol |
IUPAC Name |
[2-(azanidylmethyl)-3-hydroxy-2-(hydroxymethyl)propyl]azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.C5H12N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);6-9H,1-4H2;/q;-2;+4/p-2 |
InChI Key |
QPWBZVAOCWJTFK-UHFFFAOYSA-L |
SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C(C(C[NH-])(CO)CO)[NH-].[Pt+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zeniplatin; Zeniplatinum. |
Origin of Product |
United States |
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